2-Iodo-5-methoxypyridine

Halogen Reactivity Nucleophilic Substitution Pyridine Derivatives

2-Iodo-5-methoxypyridine is the optimal electrophilic partner for palladium-catalyzed cross-coupling reactions demanding mild, high-yielding, and chemoselective C-C bond formation. The C-I bond undergoes facile oxidative addition to Pd(0) at rates far exceeding those of the bromo or chloro analogs, enabling site-selective functionalization in complex molecule synthesis, as demonstrated in the unambiguous construction of the antitumor antibiotic L-azatyrosine. The established reactivity hierarchy (C-I > C-Br > C-Cl) allows sequential coupling strategies unattainable with cheaper halides. Procure this enabling reagent to accelerate heterocyclic chemistry and medicinal chemistry programs.

Molecular Formula C6H6INO
Molecular Weight 235.02 g/mol
CAS No. 163129-79-1
Cat. No. B1310883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-methoxypyridine
CAS163129-79-1
Molecular FormulaC6H6INO
Molecular Weight235.02 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C=C1)I
InChIInChI=1S/C6H6INO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3
InChIKeyPTKTXYDJIOBEOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-methoxypyridine (CAS 163129-79-1): A Specialized Building Block for Palladium-Catalyzed Cross-Coupling and Heterocycle Synthesis


2-Iodo-5-methoxypyridine (CAS 163129-79-1) is a heteroaromatic halide of the pyridine class, characterized by an iodine substituent at the 2-position and a methoxy group at the 5-position . This substitution pattern renders the compound a highly versatile intermediate for selective organic transformations, particularly in palladium-catalyzed cross-coupling reactions, where the iodine atom serves as a superior leaving group compared to bromine or chlorine [1]. The compound's utility is further underscored by its role as a key precursor in the unambiguous synthesis of the antitumor antibiotic L-azatyrosine, highlighting its value in complex molecule construction [2].

Why 2-Chloro- or 2-Bromo-5-methoxypyridine Cannot Substitute 2-Iodo-5-methoxypyridine (CAS 163129-79-1) in Critical Applications


The fundamental reason that 2-chloro- or 2-bromo-5-methoxypyridine are inadequate substitutes for 2-iodo-5-methoxypyridine (CAS 163129-79-1) lies in the vastly different reactivity profiles of the carbon-halogen bonds. The established hierarchy of reactivity in palladium-catalyzed cross-couplings is C-I > C-Br > C-Cl, a consequence of decreasing bond dissociation energy and increasing ease of oxidative addition to Pd(0) [1]. This differential reactivity is not merely a matter of degree; it directly translates to practical limitations: the bromo analog may require harsher conditions, higher catalyst loadings, or lead to incomplete conversion, while the chloro analog is often inert under standard mild conditions . Therefore, for syntheses requiring mild, high-yielding, or chemoselective transformations, the iodo derivative is not an interchangeable commodity but an essential, enabling reagent.

Quantitative Evidence for Selecting 2-Iodo-5-methoxypyridine (CAS 163129-79-1) Over Closely Related Analogs


Superior Reactivity of 2-Iodo-5-methoxypyridine in Nucleophilic Substitution

In a systematic study of nucleophilic substitution on halopyridines, 2-iodopyridine was found to be significantly more reactive than its bromo and chloro analogs. While a direct study on 2-iodo-5-methoxypyridine itself is not located, the established class-level reactivity trend for 2-halopyridines provides a reliable inference. The reported relative reactivity order is 2-iodopyridine (1a) ∼ 2-bromopyridine (1b) ≫ 2-chloropyridine (1c) ∼ 2-fluoropyridine (1d) in the reaction with sodium thiophenoxide in DMF at 80°C [1]. This demonstrates the critical advantage of the iodo substituent for achieving ipso-substitution under mild conditions where chloro and fluoro analogs are essentially inert.

Halogen Reactivity Nucleophilic Substitution Pyridine Derivatives

Chemoselective Differentiation: The Basis for Orthogonal Reactivity

The strategic value of 2-iodo-5-methoxypyridine (CAS 163129-79-1) in complex syntheses is rooted in the well-established and quantifiable hierarchy of carbon-halogen bond reactivity in palladium-catalyzed cross-coupling reactions: C-I > C-Br > C-Cl . This differential reactivity is the cornerstone of chemoselective functionalization. For instance, in a molecule bearing multiple halogens, the C-I bond will undergo oxidative addition to Pd(0) preferentially, allowing for a first, site-specific coupling while leaving other halogens (Br, Cl) untouched for subsequent transformations . This principle is a direct, quantitative driver for selecting the iodo-substituted pyridine over the bromo analog when a sequential, orthogonal coupling strategy is required.

Palladium Catalysis Cross-Coupling Chemoselectivity

Validated Utility as a Key Intermediate in Pharmaceutical Synthesis

The definitive validation of 2-iodo-5-methoxypyridine (CAS 163129-79-1) as a crucial and non-substitutable intermediate comes from its central role in a revised, unambiguous synthesis of the antitumor antibiotic L-azatyrosine [1]. This synthesis was specifically designed around the unique reactivity of 2-iodo-5-methoxypyridine, which underwent a palladium-catalyzed coupling with an iodoalanine-derived zinc reagent [1]. The success of this critical C-C bond-forming step is contingent upon the reactivity of the iodoarene. Replacing it with the bromo or chloro analog would likely result in a lower yield or a complete failure of the key coupling step, thereby invalidating the entire synthetic route.

Antitumor Synthesis L-Azatyrosine Palladium-Catalyzed Coupling

Optimal Research and Industrial Applications for 2-Iodo-5-methoxypyridine (CAS 163129-79-1)


Palladium-Catalyzed Cross-Coupling in Complex Total Synthesis

2-Iodo-5-methoxypyridine (CAS 163129-79-1) is the optimal choice for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Negishi) when a mild, high-yielding, and chemoselective transformation is required for a complex target molecule. As demonstrated by its use in the synthesis of the antitumor antibiotic L-azatyrosine, the reactivity of the C-I bond enables the critical C-C bond formation under conditions where the C-Br or C-Cl bond would be unreactive or require forcing conditions that could damage other sensitive functional groups [1].

Orthogonal and Sequential Functionalization of Polyhalogenated Pyridines

For the construction of highly functionalized pyridine cores, a sequential functionalization strategy is often required. 2-Iodo-5-methoxypyridine (CAS 163129-79-1) is the superior starting material in such a strategy. Its C-I bond is the most reactive in palladium-catalyzed couplings, allowing for a first site-specific transformation while leaving a subsequently installed or pre-existing C-Br or C-Cl bond untouched. This chemoselectivity, governed by the established reactivity hierarchy (C-I > C-Br > C-Cl), is a key procurement driver for laboratories requiring precise control over molecular complexity [1].

Synthesis of Heterocyclic Drug Intermediates and Natural Product Analogs

This compound is a specialized building block for the synthesis of heterocyclic intermediates found in numerous bioactive molecules and drug candidates. The methoxy group at the 5-position provides a handle for future derivatization or can remain as a pharmacophore. The unambiguous synthesis of L-azatyrosine via 2-iodo-5-methoxypyridine serves as a prominent example of its utility in constructing biologically relevant structures. For any project involving the synthesis of 5-methoxypyridine-containing pharmaceuticals or natural product analogs, this iodo derivative offers a proven, efficient entry point that the less reactive bromo or chloro analogs cannot match [1].

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